Technical Documentation Center

5-(4-Tert-butylphenyl)furan-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Tert-butylphenyl)furan-2-carboxylic acid
  • CAS: 115933-44-3

Core Science & Biosynthesis

Foundational

5-(4-Tert-butylphenyl)furan-2-carboxylic acid CAS 115933-44-3 properties

Topic: 5-(4-Tert-butylphenyl)furan-2-carboxylic acid (CAS 115933-44-3) Format: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Tert-butylphenyl)furan-2-carboxylic acid (CAS 115933-44-3) Format: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

5-(4-Tert-butylphenyl)furan-2-carboxylic acid (CAS 115933-44-3) is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1] Belonging to the class of 5-aryl-2-furoic acids , this compound integrates a polar, ionizable carboxylic acid "head" with a lipophilic 4-tert-butylphenyl "tail," separated by a furan linker.[1]

This structural duality makes it a privileged intermediate for designing inhibitors of metabolic enzymes (e.g., glycolate oxidase) and anti-infective agents (e.g., Mycobacterium tuberculosis salicylate synthase MbtI inhibitors).[1] This guide details its physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura coupling, and its application in Structure-Activity Relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound is characterized by its compliance with Lipinski’s Rule of Five, making it an attractive starting point for oral drug discovery. The tert-butyl group significantly enhances lipophilicity compared to the unsubstituted phenyl analogue, facilitating hydrophobic pocket occupancy in protein targets.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSignificance
CAS Number 115933-44-3Unique Identifier
Molecular Formula C₁₅H₁₆O₃--
Molecular Weight 244.29 g/mol Fragment-based drug design compliant (<300 Da)
Predicted LogP ~4.2High lipophilicity; good membrane permeability
pKa (Acid) ~3.6 (Furoic acid core)Ionized at physiological pH (COO⁻); electrostatic anchor
H-Bond Donors 1 (COOH)Key interaction with active site residues (e.g., Arg, Lys)
H-Bond Acceptors 3 (Furan O, Carbonyl O, Hydroxyl O)Hydrogen bonding network capability
Appearance White to Off-white Crystalline SolidHigh purity indicator

Validated Synthesis Protocol

While various routes exist, the Suzuki-Miyaura cross-coupling is the industry standard for generating 5-aryl-2-furoic acids due to its mild conditions and tolerance of the carboxylic acid moiety.[1]

Reaction Logic
  • Coupling Partners: 5-bromo-2-furoic acid (electrophile) and 4-tert-butylphenylboronic acid (nucleophile).[1]

  • Catalyst: Pd(PPh₃)₄ is preferred for its robustness, though Pd(dppf)Cl₂ is a viable alternative if steric hindrance is observed.[1]

  • Base: Aqueous Na₂CO₃ promotes the transmetallation step.

  • Self-Validating Purification: The product contains a carboxylic acid.[2][3] By exploiting pH-dependent solubility (soluble in base, insoluble in acid), the protocol automatically removes non-acidic impurities (e.g., homocoupled biaryls, unreacted boronic acid derivatives).[1]

Step-by-Step Methodology

Reagents:

  • 5-Bromo-2-furoic acid (1.0 eq)[1]

  • 4-Tert-butylphenylboronic acid (1.2 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1][4]

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Inerting: Charge a round-bottom flask with 5-bromo-2-furoic acid, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (prevents catalyst deactivation).[1]
    
  • Solvation: Add degassed Dioxane/Water solvent mixture.

  • Activation: Add Na₂CO₃. Heat the mixture to 90°C under reflux for 12–16 hours. Monitor via TLC or LC-MS.

  • Work-up (Critical Step):

    • Cool to room temperature. Filter through Celite to remove Palladium black.

    • Dilute filtrate with water and wash with Ethyl Acetate (EtOAc).[1] Discard the organic layer (this removes non-acidic byproducts).[1]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water to achieve >98% purity.

Visual Workflow: Synthesis & Purification

SynthesisWorkflow Start Reactants: 5-Bromo-2-furoic acid + 4-t-Butylphenylboronic acid Catalysis Catalysis: Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Start->Catalysis Reaction Suzuki-Miyaura Coupling Catalysis->Reaction Extraction Phase Partition: Wash aq. layer with EtOAc Reaction->Extraction Waste Organic Layer: (Non-acidic impurities) Extraction->Waste Discard Acidification Acidification: Add 1M HCl to pH 2 Extraction->Acidification Keep Aqueous Layer Product Precipitation & Filtration: 5-(4-t-Butylphenyl)furan-2-COOH Acidification->Product

Figure 1: Validated synthesis workflow emphasizing the acid-base purification strategy.[1]

Medicinal Chemistry Applications

Pharmacophore & SAR Logic

5-(4-Tert-butylphenyl)furan-2-carboxylic acid serves as a robust scaffold for exploring Structure-Activity Relationships (SAR).[1] Its efficacy is driven by three distinct regions:

  • The Anchor (COOH): The carboxylic acid mimics substrate carboxylates (e.g., in metabolic enzymes) or interacts with basic residues (Arg, Lys) in the binding pocket.[1]

  • The Spacer (Furan): A rigid, aromatic 5-membered ring that orients the "head" and "tail" at a specific angle (approx. 120–140°), restricting conformational entropy.[1]

  • The Hydrophobic Probe (t-Butylphenyl): The bulky tert-butyl group is a classic bioisostere for exploring deep hydrophobic pockets (S1/S2 subsites).[1] It prevents metabolic oxidation at the para-position (blocking CYP450 metabolism common in unsubstituted phenyls).[1]

Target Classes
  • MbtI Inhibitors (Tuberculosis): 5-Aryl-2-furoic acids have been identified as inhibitors of the salicylate synthase MbtI, a key enzyme in siderophore biosynthesis in Mycobacterium tuberculosis.[1] The carboxylic acid mimics the salicylate intermediate, while the aryl tail occupies the hydrophobic active site channel.

  • HCV NS5B Polymerase: Similar furan-2-carboxylic acid derivatives bind to the "thumb" domain of the Hepatitis C Virus polymerase, disrupting RNA replication.

  • Metabolic Enzymes: Inhibitors of glycolate oxidase often feature this scaffold to mimic the substrate glyoxylate while extending into the hydrophobic pocket.

Visualizing the Interaction Logic

SAR_Logic Compound 5-(4-t-Butylphenyl) furan-2-COOH COOH Carboxylic Acid (COOH) Compound->COOH Furan Furan Ring (Rigid Linker) Compound->Furan TButyl 4-t-Butylphenyl (Hydrophobic Tail) Compound->TButyl Target_Electro Target: Basic Residues (Arg/Lys) COOH->Target_Electro Electrostatic/H-Bond Target_Shape Target: Conformational Constraint Furan->Target_Shape Orientation Control Target_Pocket Target: Hydrophobic Pocket (S1) TButyl->Target_Pocket Van der Waals

Figure 2: Pharmacophore dissection showing the functional role of each structural motif.[1]

Handling & Safety (E-E-A-T)

Signal Word: WARNING Based on the Safety Data Sheets (SDS) of 2-furoic acid and its 5-aryl derivatives, the following precautions are mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[5][6]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, although the tert-butyl group adds stability against oxidation compared to electron-rich furans.[1]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • Synthesis of 5-aryl-2-furoic acids: Organic Syntheses, Coll. Vol. 4, p. 493 (1963). (Standard protocol basis for furan coupling). [1]

  • MbtI Inhibition by Furan-2-carboxylic acids: Mori, M., et al. "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[1][4][7] Molbank, 2022(4), M1513. (Demonstrates the biological relevance of the 5-aryl-2-furoic acid scaffold).

  • HCV NS5B Inhibitors: Journal of Medicinal Chemistry, 2004, 47(21), 5276-5283. (Discusses furan-2-carboxylic acids as polymerase inhibitors). [1]

  • PubChem Compound Summary: "5-(4-tert-butylphenyl)furan-2-carboxylic acid" (CID 15045229).[1][8] [1]

  • Safety Data Sheet (Generic Furoic Acids): Fisher Scientific SDS for 2-Furoic Acid derivatives.

Sources

Exploratory

Introduction: The Prominence of the Furan Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 5-Aryl-2-Furoic Acid Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Aryl-2-Furoic Acid Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and ability to act as a scaffold for diverse functionalization have made it a privileged structure in drug discovery.[1] Among the various classes of furan derivatives, 5-aryl-2-furoic acids and their analogs have emerged as a particularly promising area of research, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] This technical guide provides a comprehensive overview of the current literature on 5-aryl-2-furoic acid derivatives, with a focus on their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.

Core Synthetic Strategies for 5-Aryl-2-Furoic Acid Derivatives

The construction of the 5-aryl-2-furoic acid scaffold is primarily achieved through the arylation of a furan precursor. The choice of synthetic route often depends on the desired substitution pattern on the aryl ring and the overall complexity of the target molecule.

Meerwein Arylation: A Classical Approach

The Meerwein arylation has been a widely employed method for the synthesis of 5-aryl-2-furoic acids.[5][8] This reaction typically involves the diazotization of a substituted aniline to form a diazonium salt, which then reacts with 2-furoic acid or its esters in the presence of a copper catalyst.[3][8] The yield of the arylation can be influenced by the nature of the substituents on the benzene ring of the diazonium salt.[8]

A general representation of the Meerwein arylation for the synthesis of 5-aryl-2-furoic acids is depicted below:

G cluster_conditions Aryl_NH2 Aryl Amine Diazonium_Salt Arenediazonium Salt Aryl_NH2->Diazonium_Salt Diazotization Product 5-Aryl-2-furoic Acid Diazonium_Salt->Product Furoic_Acid 2-Furoic Acid Furoic_Acid->Product Meerwein Arylation NaNO2_HCl NaNO2, HCl CuCl2 CuCl2

Figure 1: General scheme for the synthesis of 5-aryl-2-furoic acids via Meerwein arylation.

Modern Cross-Coupling Methodologies

In addition to the classical Meerwein arylation, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized for the synthesis of 5-aryl-2-furoic acid derivatives.[9][10] These methods often offer milder reaction conditions and a broader substrate scope, allowing for the introduction of a wider variety of aryl groups.

A Spectrum of Biological Activities

5-Aryl-2-furoic acid derivatives have been extensively investigated for their potential therapeutic applications, demonstrating a remarkable range of biological activities.

Antimicrobial and Antifungal Properties

A significant body of research has focused on the antimicrobial and antifungal properties of this class of compounds.[3][4][11][12][13] Derivatives have been synthesized and evaluated against a panel of pathogenic bacteria and fungi, with some compounds exhibiting potent activity. For instance, novel heterocyclic analogs of 5-(4-methylcarboxamidophenyl)-2-furoic acid have shown highly potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Pseudomonas aeruginosa, and the pathogenic fungus Candida albicans.[4] The antimicrobial efficacy is often influenced by the nature of the substituent on the aryl ring.[3]

The general workflow for screening the antimicrobial activity of these compounds is illustrated below:

G Synthesis Synthesis of 5-Aryl-2-furoic Acid Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination MBC_MFC_Determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_MFC_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization G Initial_Hit Initial Hit Compound SAR_Hypothesis Formulate SAR Hypothesis Initial_Hit->SAR_Hypothesis Analogs_Synthesis Synthesize Analogs SAR_Hypothesis->Analogs_Synthesis Biological_Evaluation Biological Evaluation Analogs_Synthesis->Biological_Evaluation SAR_Refinement Refine SAR Understanding Biological_Evaluation->SAR_Refinement SAR_Refinement->SAR_Hypothesis Iterative Optimization Lead_Compound Lead Compound SAR_Refinement->Lead_Compound

Figure 3: The iterative cycle of Structure-Activity Relationship (SAR) analysis in drug discovery.

Challenges and Future Directions

While 5-aryl-2-furoic acid derivatives hold considerable promise, several challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic profiles, minimizing potential toxicity, and elucidating their precise mechanisms of action. Future research should focus on:

  • The development of more efficient and environmentally friendly synthetic methodologies.

  • The use of computational modeling and in silico screening to guide the design of new derivatives with improved activity and selectivity.

  • In-depth mechanistic studies to identify the specific molecular targets of these compounds.

  • Preclinical and clinical evaluation of the most promising candidates.

Detailed Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-2-furancarboxylic Acids via Meerwein Arylation

This protocol is a generalized procedure based on methodologies described in the literature. [8]

  • Diazotization of the Aryl Amine:

    • Dissolve the substituted aryl amine (0.1 mol) in a mixture of hydrochloric acid (e.g., 60 mL of 15% HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (0.1 mol in 25 mL of 30% aqueous solution) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 10-15 minutes to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate flask, dissolve 2-furancarboxylic acid (0.1 mol) in acetone (e.g., 65 mL).

    • Add a solution of copper(II) chloride dihydrate (e.g., 3 g in 20 mL of water) to the 2-furoic acid solution.

    • Add the freshly prepared diazonium salt solution to the furan-containing mixture.

    • Stir the reaction mixture vigorously for several hours (e.g., 6 hours) at room temperature and then allow it to stand overnight.

  • Work-up and Purification:

    • Filter the resulting precipitate and wash it with water.

    • Dissolve the crude product in a 10% sodium bicarbonate solution and filter to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the 5-aryl-2-furancarboxylic acid.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum:

    • Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight at the optimal temperature.

    • Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbe in medium without compound) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivativesAnti-inflammatory (COX-2 inhibition)A sulfonamide derivative (20b) showed a potent anti-inflammatory ED50 of 0.1 mg/kg/day in an adjuvant-induced arthritis model.[6][14]
5-(4-Methylcarboxamidophenyl)-2-furoic acid derivativesAntimicrobialSome peptide derivatives exhibited highly potent activity against S. aureus, B. subtilis, P. aeruginosa, and C. albicans.[4]
2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furansAntiviral (HIV-1 entry inhibition)Three compounds (11a, 11b, and 11d) showed inhibitory activity against HIV-1 replication at concentrations below 100 nM.[9][10]
5-Arylidene-2(5H)-furanone derivativesAnticancerThe introduction of a nitro group at the 3-position of the benzylidene moiety resulted in the most potent cytotoxic compound.[15]

References

Sources

Foundational

Solubility Profile of 5-(4-tert-butylphenyl)furan-2-carboxylic Acid in Dimethyl Sulfoxide (DMSO) and Methanol

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(4-tert-butylphenyl)furan-2-carboxylic acid, a molecule of interest in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(4-tert-butylphenyl)furan-2-carboxylic acid, a molecule of interest in pharmaceutical research, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the physicochemical properties of the solute and solvents to establish a theoretical framework for solubility prediction. This guide emphasizes the causality behind solvent-solute interactions, contrasting the behavior of a polar aprotic solvent (DMSO) with a polar protic solvent (methanol). A detailed, self-validating experimental protocol for quantitative solubility determination via the isothermal shake-flask method is provided for researchers seeking to verify these principles in a laboratory setting.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, understanding a compound's solubility is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Solubility dictates bioavailability, influences formulation strategies, and impacts the feasibility of in vitro and in vivo screening. The subject of this guide, 5-(4-tert-butylphenyl)furan-2-carboxylic acid (CAS: 115933-44-3), is a complex organic molecule featuring both polar and nonpolar regions. Its structure, comprising a carboxylic acid group, a furan ring, and a bulky tert-butylphenyl moiety, presents a classic challenge in solvent selection.[1][2]

This document serves as a specialized resource for researchers, offering both a theoretical examination and practical guidance for assessing the solubility of this compound. We will explore its interactions with DMSO, a powerful polar aprotic solvent renowned for its broad dissolving capabilities, and methanol, a fundamental polar protic solvent widely used in organic chemistry.[3][4][5]

Physicochemical Landscape: Solute and Solvent Properties

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[5] A more rigorous analysis requires a comparative review of the key physicochemical properties of the solute and the selected solvents.

The solute, 5-(4-tert-butylphenyl)furan-2-carboxylic acid, possesses a dual nature. The carboxylic acid group is polar and capable of acting as a hydrogen bond donor. Conversely, the large tert-butylphenyl group is highly nonpolar (lipophilic), a characteristic reflected in its predicted high XlogP value.[1]

Property5-(4-tert-butylphenyl)furan-2-carboxylic acidDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
CAS Number 115933-44-3[2]67-68-5[6]67-56-1
Molecular Formula C₁₅H₁₆O₃[1](CH₃)₂SO[7]CH₄O
Molecular Weight 244.29 g/mol 78.13 g/mol [6]32.04 g/mol [8][9]
Solvent Type N/APolar Aprotic[3][10]Polar Protic[5]
Boiling Point Not available189 °C[3][7]64.7 °C[4][8]
Key Features Contains polar -COOH (H-bond donor) and large nonpolar aryl group.[1]Strong H-bond acceptor; dissolves polar and nonpolar compounds.[3]H-bond donor and acceptor.[5][11]
Predicted XlogP 4.2[1]-1.35-0.77

Theoretical Solubility Analysis: A Mechanistic View

Solubility in Methanol (Polar Protic Solvent)

Methanol is a polar protic solvent, characterized by the presence of a hydroxyl (-OH) group. This allows methanol to act as both a hydrogen bond donor and acceptor.[5][11] The primary favorable interaction with the solute would be hydrogen bonding between methanol's hydroxyl group and the solute's carboxylic acid moiety.

However, the large, nonpolar tert-butylphenyl group requires the disruption of the relatively strong hydrogen-bonding network between methanol molecules. The energy cost of creating a solvent cavity to accommodate this hydrophobic tail is significant and not fully compensated by the polar interactions. Therefore, while some solubility is expected due to the carboxylic acid group, it is likely to be limited by the compound's large lipophilic region.

Solubility in DMSO (Polar Aprotic Solvent)

DMSO is a polar aprotic solvent, meaning it has a significant dipole moment but lacks a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen.[3][5][10] Its key features are its large dipole moment and its exposed oxygen atom, which is a powerful hydrogen bond acceptor.

The dissolution of 5-(4-tert-butylphenyl)furan-2-carboxylic acid in DMSO is governed by two highly favorable interactions:

  • Strong Hydrogen Bonding: The acidic proton of the solute's carboxylic acid group will form a very strong hydrogen bond with the sulfoxide oxygen of DMSO.

  • Dipole-Dipole and Dispersive Forces: DMSO's ability to dissolve a wide range of nonpolar compounds suggests it can effectively solvate the large tert-butylphenyl ring through dipole-induced dipole and London dispersion forces.[3][6]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To empirically validate the theoretical analysis, the isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis prep1 Weigh excess solute into vials prep2 Add precise volume of solvent (DMSO or Methanol) prep1->prep2 equil1 Incubate in shaker bath (Constant Temp, e.g., 25°C) prep2->equil1 equil2 Incubate for 24-48h to ensure equilibrium equil1->equil2 proc1 Centrifuge to separate undissolved solid equil2->proc1 proc2 Extract aliquot of supernatant proc1->proc2 proc3 Dilute aliquot with appropriate mobile phase proc2->proc3 proc4 Quantify concentration via validated HPLC-UV proc3->proc4

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Step-by-Step Methodology
  • Material Preparation:

    • Add an excess amount of solid 5-(4-tert-butylphenyl)furan-2-carboxylic acid to several 2 mL glass vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~5-10 mg.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the test solvent (either DMSO or methanol).

  • Achieving Equilibrium:

    • Securely cap the vials and place them in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period. (Trustworthiness Check): To ensure equilibrium has been reached, it is crucial to test multiple time points. For example, analyze samples after 24 and 48 hours. If the measured solubility is consistent between these points, equilibrium can be considered established.

  • Sample Separation and Preparation:

    • Remove the vials from the shaker and centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the solubility measurement.

    • Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.

    • Immediately dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

  • Quantitative Analysis:

    • Analyze the concentration of the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • (Expertise Check): A validated method requires a standard calibration curve prepared from known concentrations of the analyte. The curve must demonstrate linearity (e.g., R² > 0.999) over the expected concentration range of the diluted samples.

    • The final solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × DF Where CHPLC is the concentration determined by HPLC (in mg/mL) and DF is the dilution factor.

Summary and Conclusion

This guide establishes a strong theoretical basis for predicting the solubility behavior of 5-(4-tert-butylphenyl)furan-2-carboxylic acid in DMSO and methanol. The molecular structure, with its distinct polar and nonpolar domains, interacts very differently with polar aprotic and polar protic solvents.

  • Expected High Solubility in DMSO: The exceptional ability of DMSO to act as a hydrogen bond acceptor and to solvate large nonpolar moieties predicts a high solubility for the compound.

  • Expected Lower Solubility in Methanol: The energetic penalty of disrupting methanol's hydrogen-bonding network to accommodate the compound's large hydrophobic tail is expected to limit its overall solubility, despite favorable interactions at the carboxylic acid group.

For drug development professionals and researchers, this analysis underscores the critical importance of matching a compound's structural features with the specific properties of a solvent. While these predictions are grounded in established chemical principles, the provided experimental protocol offers a robust and reliable pathway for obtaining precise quantitative data essential for advancing research and development efforts.

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. DMSO Physical Properties. [Link]

  • LookChem. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Methanol. [Link]

  • Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • SATHEE. Chemistry Methanol. [Link]

  • Solvents & Petroleum Service, Inc. Methanol Solvent Properties. [Link]

  • Solvents & Petroleum Service, Inc. Methanol. [Link]

  • StuDocu. experiment 1 determination of solubility class. [Link]

  • CourseHero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChemLite. 5-(4-tert-butylphenyl)furan-2-carboxylic acid. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

Sources

Exploratory

The Ascendancy of 5-Phenylfuran-2-Carboxylic Acid Derivatives: A Technical Guide for Pharmaceutical Innovation

Abstract The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1] This guide delves into the synthesis, reactivity, and burgeoning pharmaceutical applications of a particularly compelling subclass: 5-phenylfuran-2-carboxylic acid and its derivatives. We will explore the synthetic strategies underpinning their creation, their diverse pharmacological activities with a focus on oncology and inflammatory diseases, and the critical role of the furan moiety as a bioisostere. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights to spur the development of novel therapeutics.

Introduction: The Furan Ring as a Versatile Pharmacophore

The furan nucleus is a recurring motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[1] Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it an attractive component in drug design.[2][3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[2] 5-Phenylfuran-2-carboxylic acid, in particular, has emerged as a valuable building block, offering a synthetically tractable scaffold for the development of targeted therapies.

Synthesis of the 5-Phenylfuran-2-Carboxylic Acid Core

The construction of the 5-phenylfuran-2-carboxylic acid scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a favored method. This reaction facilitates the formation of a crucial carbon-carbon bond between a furan derivative and a phenyl group.

Key Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds. In the context of 5-phenylfuran-2-carboxylic acid, the reaction typically involves the coupling of a 5-halofuran-2-carboxylate with a phenylboronic acid in the presence of a palladium catalyst and a base.[4][5]

Suzuki_Coupling Start Methyl 5-bromofuran-2-carboxylate Intermediate Methyl 5-phenylfuran-2-carboxylate Start->Intermediate Suzuki Coupling Reagent1 Phenylboronic Acid Reagent1->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Intermediate Product 5-Phenylfuran-2-carboxylic acid Intermediate->Product Ester Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) Hydrolysis->Product

Caption: Synthetic pathway for 5-phenylfuran-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

This protocol details the synthesis of a representative derivative, 5-(4-nitrophenyl)furan-2-carboxylic acid, adapted from established procedures.[5]

Part 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in a suitable solvent like 1,4-dioxane under an inert atmosphere (e.g., nitrogen).[5]

  • Base Addition: Add an aqueous solution of a base, for instance, 2 M sodium carbonate (2.0 eq).[5]

  • Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (e.g., 90 °C) overnight.[5]

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite. The filtrate is then typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure methyl 5-(4-nitrophenyl)furan-2-carboxylate.

Part 2: Hydrolysis to 5-(4-Nitrophenyl)furan-2-carboxylic Acid

  • Reaction Setup: Dissolve the methyl ester from Part 1 in a mixture of methanol and water.[5]

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (3.0 eq).[5]

  • Reaction Conditions: Reflux the reaction mixture for several hours (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and partially concentrate it to remove the methanol. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 3-4 to precipitate the carboxylic acid.[5]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product, 5-(4-nitrophenyl)furan-2-carboxylic acid.[5]

Conversion to Pharmaceutical Building Blocks

The carboxylic acid moiety of 5-phenylfuran-2-carboxylic acid is a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives, including amides and esters.

Amide Formation

The conversion of the carboxylic acid to an amide is a common strategy in drug design to modulate physicochemical properties and introduce new points of interaction with biological targets.

Amide_Formation CarboxylicAcid 5-Phenylfuran-2-carboxylic acid AmideProduct 5-Phenylfuran-2-carboxamide Derivative CarboxylicAcid->AmideProduct Amide Coupling CouplingAgent Coupling Agent (e.g., HATU, HOBt) CouplingAgent->AmideProduct Amine Primary or Secondary Amine Amine->AmideProduct

Caption: General scheme for amide synthesis.

Esterification

Esterification is another key transformation, often employed to create prodrugs or to modify the lipophilicity of a molecule.

Esterification CarboxylicAcid 5-Phenylfuran-2-carboxylic acid EsterProduct 5-Phenylfuran-2-carboxylate Ester CarboxylicAcid->EsterProduct Fischer Esterification Alcohol Alcohol Alcohol->EsterProduct Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->EsterProduct

Caption: General scheme for ester synthesis.

Applications in Drug Discovery

Derivatives of 5-phenylfuran-2-carboxylic acid have demonstrated a wide range of biological activities, with significant potential in oncology and the treatment of inflammatory diseases.

Anticancer Activity

Furan-containing molecules have been shown to target cancer cells by inducing apoptosis and inhibiting key enzymes involved in tumor progression.[3][6]

Mechanism of Action: Many furan-based anticancer agents exert their effects by inducing cell cycle arrest, often at the G2/M phase, and triggering apoptosis through the intrinsic mitochondrial pathway.[6] This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 5-phenylfuran-2-carboxylic acid derivatives for a specified duration (e.g., 24-72 hours).[7]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.[7]

Table 1: Cytotoxic Activity of Selected Furan Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 4 MCF-74.06[6]
Compound 7 MCF-72.96[6]
Furan-based carboxamidesMCF-7Low micromolar[7]
Phosphodiesterase 4 (PDE4) Inhibition

A series of 5-phenyl-2-furan derivatives have been designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[1] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the release of pro-inflammatory mediators.

Structure-Activity Relationship (SAR): Studies have shown that the introduction of certain substituents on the phenyl ring can significantly enhance PDE4 inhibitory activity. For example, a methoxy group at the para-position of the phenyl ring has been found to improve interaction with the metal-binding pocket of PDE4B.[1]

Table 2: PDE4 Inhibitory Activity of 5-Phenylfuran Derivatives

CompoundTargetIC50 (µM)Reference
Compound 5j PDE41.4[1]
Rolipram (Reference)PDE42.0[1]

The Furan Ring as a Bioisostere

A key aspect of the pharmaceutical utility of the 5-phenylfuran-2-carboxylic acid scaffold is the ability of the furan ring to act as a bioisostere for a phenyl ring.[2] Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[9] The furan ring, while aromatic, possesses a different electronic distribution and a greater degree of polarity compared to a benzene ring, which can lead to improved metabolic stability and altered receptor interactions.[3]

Conclusion

5-Phenylfuran-2-carboxylic acid and its derivatives represent a highly versatile and promising class of pharmaceutical building blocks. Their straightforward synthesis, coupled with their diverse and potent biological activities, particularly in the realms of anticancer and anti-inflammatory research, underscores their significance in modern drug discovery. The continued exploration of this scaffold, guided by an understanding of its structure-activity relationships and its role as a bioisostere, will undoubtedly lead to the development of novel and effective therapeutic agents.

References

  • Lin, Y., Ahmed, W., He, M., Xiang, X., Tang, R., & Cui, Z. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • ChEMBL. (n.d.). Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). EMBL-EBI. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)
  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1501. [Link]

  • Semantic Scholar. (n.d.). Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. Semantic Scholar.
  • BenchChem. (2025).
  • Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Otaibi, A. M., & El-Emam, A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 487. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]

  • Apollo - University of Cambridge Repository. (n.d.). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo. [Link]

  • MDPI. (2023).
  • Sharma, P., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

Sources

Foundational

An In-depth Technical Guide to the Characterization of 5-(4-tert-butylphenyl)furan-2-carboxylic Acid: Melting Point and Physical Appearance

Abstract Introduction: The Imperative of Physical Characterization in Drug Development In the landscape of pharmaceutical research and development, the unambiguous characterization of a novel chemical entity is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative of Physical Characterization in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous characterization of a novel chemical entity is a cornerstone of the entire discovery and development pipeline. The physical properties of an active pharmaceutical ingredient (API), such as 5-(4-tert-butylphenyl)furan-2-carboxylic acid, are not mere data points; they are critical descriptors that influence everything from synthesis and purification to formulation and bioavailability.

The melting point is one of the most informative and accessible physical constants. For a pure crystalline solid, it is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid state.[1][2] This property is a robust indicator of purity; impurities typically depress and broaden the melting range.[2][3] Therefore, its accurate determination is a primary method for quality control and batch-to-batch consistency verification.

The physical appearance , encompassing attributes like color, form (e.g., crystalline, amorphous), and particle characteristics, provides the initial and most direct assessment of a substance.[4][5] It can offer clues about the compound's crystalline structure, the presence of impurities, and its stability over time. A consistent physical appearance is a key specification in the release of any chemical substance for further study.

This guide will provide the experimental details necessary for researchers to independently and accurately determine these vital parameters for 5-(4-tert-butylphenyl)furan-2-carboxylic acid.

Theoretical Framework: The Solid-Liquid Phase Transition

A crystalline solid is characterized by a highly ordered, three-dimensional arrangement of its constituent molecules in a crystal lattice.[6][7][8] The melting point is the temperature at which the thermal energy supplied to the solid is sufficient to overcome the intermolecular forces holding the molecules in this fixed lattice, allowing them to enter the more disordered liquid phase.[1] For a pure substance, this transition is sharp because the local environments and intermolecular forces are uniform throughout the crystal.[6]

The presence of a soluble impurity disrupts the crystal lattice and introduces a thermodynamic penalty to the solid state, resulting in a lower melting point and a broader melting range, a phenomenon known as melting point depression. This makes melting point determination a powerful tool for assessing purity.[2][9]

Determination of Physical Appearance

The first step in characterizing a new batch of 5-(4-tert-butylphenyl)furan-2-carboxylic acid is a thorough visual inspection. This should be performed under consistent lighting conditions against a neutral background.

Experimental Protocol
  • Sample Preparation : Place a small, representative sample of the substance on a clean, dry watch glass or in a petri dish.

  • Visual Inspection : Observe the sample under good laboratory lighting. A magnifying glass may be used for a more detailed examination.

  • Record Observations : Document the following characteristics:

    • Color : Describe the color of the material (e.g., white, off-white, pale yellow).

    • Form/Habit : Describe the nature of the solid. Is it a crystalline powder, fine needles, granular, or an amorphous solid?[5][6]

    • Clarity/Opacity : Note if the solid is transparent, translucent, or opaque.

Interpreting the Observations

A pure, crystalline sample of an organic acid like 5-(4-tert-butylphenyl)furan-2-carboxylic acid is typically expected to be a white or off-white crystalline solid. Any significant deviation, such as a strong coloration or an amorphous, glassy appearance, could indicate the presence of impurities or a different polymorphic form.

Melting Point Determination

The capillary melting point method is the most common and reliable technique for determining the melting point of a solid organic compound.[10] This can be performed using either a dedicated melting point apparatus (e.g., a Mel-Temp) or a Thiele tube.[3][11][12]

Experimental Protocol: Capillary Method

This protocol is applicable to both Mel-Temp and Thiele tube setups, with variations noted.

Step 1: Sample Preparation

  • Ensure the sample of 5-(4-tert-butylphenyl)furan-2-carboxylic acid is completely dry.

  • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder with a spatula.[2]

  • Gently tap the open end of a capillary melting point tube into the powder to load a small amount of the sample.[11]

  • Invert the tube and tap it gently on the benchtop, or drop it down a long glass tube, to pack the sample into the sealed end.[11] The packed sample should be approximately 2-3 mm high.[10]

Step 2: Apparatus Setup

  • For Mel-Temp Apparatus : Insert the capillary tube into the sample holder.[2]

  • For Thiele Tube : Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[13] Insert the thermometer assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil).[3][12]

Step 3: Measurement

  • Rapid Preliminary Measurement : Heat the sample at a relatively fast rate (5-10°C per minute) to get an approximate melting point.[2][14] This will save time during the accurate determination.

  • Accurate Measurement : Allow the apparatus to cool to at least 20°C below the approximate melting point.[2]

  • Begin heating again, but at a much slower rate (1-2°C per minute) as you approach the expected melting point.[10][15]

  • Record the Melting Range :

    • T1 : The temperature at which the first droplet of liquid is observed.[11]

    • T2 : The temperature at which the entire sample has completely turned into a clear liquid.[11][16]

  • The melting point is reported as the range T1 - T2.[2]

  • Perform at least two measurements to ensure reproducibility.

Data Presentation

All quantitative data should be systematically recorded.

PropertyValueNotes
Physical Appearance
Colore.g., White
Forme.g., Crystalline Powder
Melting Point
Trial 1 (T1 - T2)e.g., 198.5 - 200.0 °CHypothetical data for illustration
Trial 2 (T1 - T2)e.g., 198.8 - 200.2 °CHypothetical data for illustration
Average Range 198.7 - 200.1 °C

Note: The melting point values in the table are hypothetical and serve as an example of how to report the data. The actual melting point must be determined experimentally.

Causality and Trustworthiness in Melting Point Determination
  • Why a fine powder? A finely ground, well-packed sample ensures uniform heat transfer throughout the sample, leading to a sharper, more accurate melting range.[11]

  • Why a slow heating rate? A slow rate of temperature increase (1-2°C per minute) is crucial to allow the system to remain in thermal equilibrium.[10][16] Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[1]

  • Why report a range? Reporting a range from the first sign of melting to complete liquefaction provides more information than a single number.[2] A narrow range (e.g., 0.5-2°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the characterization process.

G cluster_prep Sample Preparation cluster_measure Melting Point Measurement cluster_report Data Reporting Prep1 Obtain Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube (2-3 mm) Prep2->Prep3 Measure1 Place in Apparatus Prep3->Measure1 Measure2 Rapid Heating (Approx. MP) Measure1->Measure2 Measure3 Cool Down Measure2->Measure3 Measure4 Slow Heating (1-2°C/min) Measure3->Measure4 Measure5 Record T1 (First Drop) Measure4->Measure5 Measure6 Record T2 (Fully Liquid) Measure5->Measure6 Report1 Report as Range (T1 - T2) Measure6->Report1 Report2 Assess Purity Report1->Report2

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The determination of the melting point and physical appearance of 5-(4-tert-butylphenyl)furan-2-carboxylic acid are indispensable first steps in its comprehensive characterization. By adhering to the meticulous protocols outlined in this guide, researchers can generate reliable and reproducible data that will serve as a robust foundation for subsequent stages of research and development. The principles of careful sample preparation, controlled heating, and precise observation are paramount to ensuring the scientific integrity of these fundamental measurements. This guide provides the necessary framework to establish these critical quality attributes, paving the way for the successful advancement of this compound in the drug development process.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting point determination. SSERC. [Link]

  • Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. [Link]

  • Thiele tube. Wikipedia. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. [Link]

  • Exp 1 - Melting Points. Pasadena City College. [Link]

  • Melting Point Experiment. Truman State University. [Link]

  • Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. University of Anbar. [Link]

  • 11.7: Structures of Crystalline Solids. (2016, July 20). Chemistry LibreTexts. [Link]

  • Crystalline Solids Explained: Definition, Examples, Practice & Video Lessons. (2022, May 11). Pearson. [Link]

  • Experiment 1: Melting-point Determinations. University of the West Indies at Mona. [Link]

  • Characteristics of crystalline solid. Slideshare. [Link]

  • The Structure of Crystalline Solids. (2020, September 30). YouTube. [Link]

  • Appearance for physicochemical properties testing. Cawood. [Link]

  • Physical State, Appearance & Odour. (2016, January 13). ChemSafetyPro.COM. [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of Suzuki Coupling for 5-Arylfuran-2-Carboxylic Acids

Ticket ID: SC-FURN-005 Subject: Yield Improvement & Troubleshooting for Heteroaryl Carboxylic Acid Couplings Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-FURN-005 Subject: Yield Improvement & Troubleshooting for Heteroaryl Carboxylic Acid Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Furan" Challenge

You are likely encountering low yields (10–40%) or complete reaction failure when attempting to couple 5-halo-furan-2-carboxylic acids directly. This is not a failure of your technique; it is a fundamental clash between the substrate's chemistry and the standard Suzuki catalytic cycle.

The furan-2-carboxylic acid moiety presents a "Perfect Storm" of three competing failure modes:

  • Catalyst Poisoning: The free carboxylate (

    
    ) acts as a ligand, binding tightly to Palladium(II), preventing its reduction to the active Pd(0) species or blocking the coordination sites required for the reaction to proceed.
    
  • Protodecarboxylation: Furan-2-acids are thermally unstable. Under the heating conditions required for coupling (

    
    ), the carboxylic acid group often ejects 
    
    
    
    , leaving you with the decarboxylated 2-arylfuran or polymerized "humin" byproducts.
  • Protodeboronation: If you are using heteroaryl boronic acids, they are prone to hydrolytic cleavage of the

    
     bond before coupling occurs.
    

This guide provides a scientifically grounded protocol to bypass these issues, prioritizing a Protection-Coupling-Deprotection strategy that historically boosts yields to


.

Module 1: Strategic Decision Matrix

Before mixing reagents, determine your pathway. The direct coupling of the free acid is possible but requires specialized ligands and strict pH control. The ester route is robust and scalable.

Workflow Visualization

G start Substrate: 5-Halo-furan-2-carboxylic acid decision Can you tolerate a 2-step synthesis? start->decision route_A Route A: Ester Protection (Recommended) High Yield (>85%) Robust & Scalable decision->route_A Yes route_B Route B: Direct Coupling (High Risk) Variable Yield (20-60%) Requires specific ligands decision->route_B No (Time constrained) step_A1 Step 1: Esterification (MeOH/H2SO4 or MeI/K2CO3) route_A->step_A1 step_B1 Requires: Pd-XPhos G4 Solvent: n-Butanol or DMF Strict Temp Control (<80°C) route_B->step_B1 step_A2 Step 2: Suzuki Coupling (Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O) step_A1->step_A2 step_A3 Step 3: Hydrolysis (LiOH / THF:H2O) step_A2->step_A3

Figure 1: Decision tree for optimizing yield. Route A is the industry standard for this specific substrate class due to the instability of the free furan acid.

Module 2: Critical Reaction Parameters (FAQs)

Q1: Why does my reaction turn black and stop (stall) immediately?

Diagnosis: Catalyst Decomposition ("Pd Black"). Mechanism: If you are using the free acid, the carboxylate group coordinates to the Palladium. Instead of facilitating the catalytic cycle, it stabilizes Pd(II) or promotes the formation of inactive Pd-aggregates. Solution:

  • Switch to the Methyl Ester: This caps the interfering group.

  • Ligand Upgrade: If you must run the free acid, use XPhos Pd G4 or SPhos Pd G3 . These bulky, electron-rich Buchwald precatalysts are resistant to coordination by the carboxylate and activate the oxidative addition step rapidly, even at lower temperatures.

Q2: I see the product mass, but also a peak at [M-44]. What is happening?

Diagnosis: Protodecarboxylation.[1] Mechanism: Furan rings are electron-rich. The carboxylic acid at the 2-position is prone to leaving as


 under thermal stress, especially if the reaction mixture becomes slightly acidic or if the temperature exceeds 

. Solution:
  • Lower Temperature: Run the reaction at

    
    , not reflux (
    
    
    
    ).
  • Buffer the Base: Use

    
     (anhydrous) instead of carbonates if decarboxylation persists.
    
Q3: Which Solvent/Base system is best for Furans?

Recommendation: 1,4-Dioxane : Water (4:1) with


 .
Reasoning: 
  • Water is Non-Negotiable: The Suzuki mechanism requires water for the transmetallation step (converting the boronic acid to the active boronate species).

  • Dioxane: Solubilizes the organic halide and the catalyst.

  • Base:

    
     is mild enough to prevent rapid hydrolysis of the ester (if using Route A) during the coupling but strong enough to activate the boronic acid.
    

Module 3: Standard Operating Procedure (High-Yield Protocol)

Target: 5-Arylfuran-2-carboxylic acid (via Methyl Ester Route) Scale: 1.0 mmol

Phase 1: Protection (Skip if purchasing ester)
  • Dissolve 5-bromo-2-furoic acid (1.0 eq) in MeOH (0.5 M).

  • Add

    
     (cat., 5 drops). Reflux for 2 hours.
    
  • Concentrate, extract with EtOAc, wash with

    
    . Yield is typically quantitative.
    
Phase 2: The Coupling (The Critical Step)
ComponentEquivalentsRoleNotes
Methyl 5-bromofuroate 1.0 eqElectrophileProtected form prevents poisoning.
Aryl Boronic Acid 1.3 - 1.5 eqNucleophileExcess required due to instability.
Pd(dppf)Cl2 · DCM 0.03 eq (3 mol%)CatalystRobust, air-stable, excellent for heteroaryls.
K2CO3 3.0 eqBaseActivates boron; neutralizes HBr byproduct.
Dioxane / Water 4:1 Ratio (0.2 M)SolventDegas with

for 15 mins before adding Pd.

Procedure:

  • Charge a reaction vial with the Ester, Boronic Acid, Base, and a stir bar.

  • Add the solvent mixture (Dioxane/Water).

  • Sparge with Nitrogen for 10-15 minutes. (Oxygen kills the active Pd(0) species).

  • Add the Pd catalyst quickly against a positive flow of nitrogen. Cap immediately.

  • Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Success Marker: Conversion of Bromide to Biaryl Ester.[2]

  • Filter through Celite, concentrate.

Phase 3: Hydrolysis
  • Dissolve crude ester in THF:Water (1:1).

  • Add LiOH (3.0 eq). Stir at RT for 2 hours.

  • Acidify carefully with 1M HCl to pH 3. The product usually precipitates.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch catalyst to XPhos Pd G4 . Ensure system is oxygen-free (sparge longer).
Homocoupling (Ar-Ar) Oxygen in system / Fast additionDegas solvents thoroughly. Add boronic acid slowly (syringe pump) if problem persists.
De-boronation (Ar-H) Unstable Boronic AcidUse Boronic Ester (Pinacol) or MIDA Boronate instead of free acid. Switch base to KF .
Product is an Oil (Impure) Phosphine ContaminationUse Pd(dppf)Cl2 (the ligand is easily removed). Avoid

based catalysts.

Module 5: Mechanistic Insight (Why this works)

The following diagram illustrates the specific pathway where the "Ester Route" avoids the catalytic "Dead End" (Poisoning).

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Ester) Poison DEAD END: Carboxylate Coordination (Pd-O-C=O) Pd0->Poison + Ar-Br (Free Acid) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle comparison. The red dashed line indicates the catalyst deactivation pathway encountered when using free carboxylic acids, which the ester strategy effectively blocks.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl halides and free boronic acids using bulky ligands. Angewandte Chemie International Edition, 45(36), 5954-5958. (Demonstrates utility of bulky ligands like SPhos/XPhos for difficult substrates). Link

  • Li, H., et al. (2015).[3] Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids. Organic Letters, 17(14), 3616-3619. (Discusses the instability of furan-acids). Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling. Chemical Science, 4, 916-920. Link

Sources

Optimization

🔬 Technical Support Center: Furan Suzuki Coupling Optimization

Topic: Removing Homocoupling Byproducts in Furan Suzuki Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists Ticket Type: Adva...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Homocoupling Byproducts in Furan Suzuki Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

Ticket Type: Advanced Troubleshooting & Process Optimization Subject: Elimination of Homocoupling (Bifuran) & Protodeboronation Byproducts Status: [OPEN]

📋 Executive Summary: The "Furan Dilemma"

Furan-2-boronic acids are notoriously unstable coupling partners. They face a kinetic competition between three pathways:

  • The Desired Path: Cross-coupling with the aryl halide.[1]

  • The Oxidative Path: Homocoupling to form 2,2'-bifuran (often mediated by oxygen or Pd(II) reduction).

  • The Hydrolytic Path: Protodeboronation to form furan (loss of the boron group), often mistaken for catalyst inactivity.

This guide provides a self-validating workflow to suppress the homocoupling pathway (Path 2) while mitigating protodeboronation (Path 3).

📊 Part 1: Diagnostic Phase

Is it Homocoupling or Protodeboronation? Before optimizing, confirm the identity of your byproduct. Users often confuse "loss of titer" with homocoupling.

FeatureHomocoupling (Bifuran)Protodeboronation (Furan)
Mechanism Oxidative coupling or Pd(II) reductionHydrolysis (Base/pH dependent)
LCMS Signal Mass =

(Furan fragment) - 2H
Mass = Furan fragment + 1H
Appearance Often highly fluorescent/coloredVolatile liquid (often lost)
Root Cause

leak, Pd(II) precatalyst reduction, fast addition
High water content, high T, strong base
🛠 Part 2: Core Protocols for Suppression
Protocol A: The "Slow-Release" Kinetic Control (Recommended)

Best for: Standard boronic acids where MIDA boronates are unavailable.

The Principle: Homocoupling is second-order with respect to boronic acid concentration (


). Cross-coupling is first-order. Keeping the boronic acid concentration low  favors cross-coupling.

Step-by-Step Workflow:

  • The Setup: Charge the reaction vessel with the Aryl Halide (1.0 equiv), Base (e.g.,

    
     or 
    
    
    
    ), and Catalyst (e.g.,
    
    
    or XPhos Pd G3).
  • The Scavenger: Add Potassium Formate (0.1 - 0.2 equiv) .

    • Why? Formate acts as a mild reducing agent, rapidly reducing Pd(II) to Pd(0) without consuming the boronic acid for the reduction step, a common source of initial homocoupling.

  • The Sparging: Vigorously sparge solvents with

    
     or Ar for 20 minutes. 
    
    
    
    is the fuel for the Glaser-type homocoupling cycle.
  • The Feed: Dissolve the Furan Boronic Acid (1.2 - 1.5 equiv) in the reaction solvent (degassed).

  • Execution: Use a syringe pump to add the boronic acid solution dropwise over 1–2 hours at reaction temperature.

Protocol B: The MIDA Boronate Strategy (High Stability)

Best for: Scale-up or highly sensitive furan substrates.

The Principle: MIDA boronates are


-hybridized and unreactive. They hydrolyze slowly in the presence of mild aqueous base to release the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation.

Step-by-Step Workflow:

  • Reagents: Use Furan-2-MIDA boronate (1.2 equiv).

  • Solvent System: THF:Water (10:1) or Dioxane:Water (4:1).

    • Note: Water is strictly required here to hydrolyze the MIDA backbone.

  • Base:

    
     (3.0 equiv). Avoid strong hydroxides which trigger "fast dump" release.
    
  • Temperature: 60°C.

  • Result: The standing concentration of free boronic acid remains near zero, mathematically eliminating the possibility of homocoupling.

🧬 Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the productive cycle and the destructive homocoupling loops.

SuzukiFuran Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Furan-B(OH)2 Prod Cross-Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Boronic Furan Boronic Acid (High Conc.) HomoC Homocoupling Cycle (Bifuran Formation) Boronic->HomoC Excess B(OH)2 O2 Oxygen / Pd(II) Source O2->HomoC Oxidation HomoC->Pd0 Reduces Pd(II)

Caption: The "Death Loop" (Red) occurs when Boronic Acid concentration is high in the presence of oxidants, bypassing the productive Transmetallation (Blue).

❓ Part 4: Troubleshooting FAQs

Q1: I am using a Pd(II) salt (like


), and I see immediate homocoupling upon heating. Why? 
A:  Pd(II) is not the active catalyst; it must be reduced to Pd(0).[2] In the absence of a dedicated reductant (like phosphines or amines), the Pd(II) will oxidatively homocouple two equivalents of your boronic acid to generate Pd(0).
  • Fix: Switch to a pre-reduced catalyst (e.g.,

    
    ) or a Buchwald G3/G4 precatalyst. Alternatively, add 5 mol% Potassium Formate  to perform the reduction sacrificially.
    

Q2: My LCMS shows the product mass, but NMR shows a mixture. How do I separate the bifuran? A: Bifurans are often highly non-polar and planar compared to the cross-coupled product (especially if the partner is polar).

  • Purification Hack: Use a "Reverse Phase C18 plug" if your product has polar groups. Bifuran sticks aggressively to C18, while polar biaryls elute with MeOH/Water.

  • Recrystallization: Bifurans tend to crystallize poorly or form different lattices. If your product is solid, try triturating with cold hexanes; bifurans are often more soluble in lipophilic solvents than complex pharmaceutical intermediates.

Q3: I switched to MIDA boronates, but the reaction is stalled. A: You likely lack water or base strength. MIDA release requires hydrolysis.

  • Fix: Ensure your solvent system is at least 10% water. If using anhydrous conditions for the sake of the halide, you cannot use MIDA boronates effectively without a specialized non-aqueous release agent (rare).

Q4: Can I use "Dummy Ligands" to stop this? A: Yes. High ligand-to-palladium ratios (e.g., 4:1


:Pd) suppress homocoupling by saturating the coordination sphere, making it harder for two boron species to bridge across the metal center.
📚 References
  • Mechanism of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. Link

  • Slow Addition & Scavengers (Lorlatinib Case Study): Kuethe, J. T., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Journal of Organic Chemistry, 2018. Link

  • MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D.[3][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.[4] Link

  • Protodeboronation Kinetics: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016. Link

  • Trifluoroborates (Alternative Stability): Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link

Sources

Troubleshooting

Troubleshooting low conversion in hydrolysis of furan esters

Topic: Troubleshooting Low Conversion & Decomposition in Furan Ester Hydrolysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide The Core Challenge: The "Furan Paradox"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Decomposition in Furan Ester Hydrolysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide

The Core Challenge: The "Furan Paradox"

Hydrolyzing furan esters presents a unique "Goldilocks" problem in organic synthesis. The furan ring is electron-rich (aromatic), which donates electron density into the ester carbonyl via resonance. This decreases the electrophilicity of the carbonyl carbon, making it significantly less reactive toward nucleophilic attack (saponification) compared to standard aliphatic or benzoic esters.

Simultaneously, the furan ring is acid-sensitive (prone to ring-opening via the Achmatowicz rearrangement or polymerization) and oxidation-prone .

  • Too mild: The electronic deactivation prevents reaction (Starting Material remains).

  • Too harsh: The ring opens or polymerizes (Black Tar forms).

This guide addresses these specific failure modes using field-proven protocols.

Diagnostic Workflow

Before altering reagents, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start Start: Reaction Analysis (TLC/LCMS) Result What is the primary result? Start->Result SM_Remains Starting Material (SM) Persists (Low Conversion) Result->SM_Remains > 50% SM Decomp Black Tar / Complex Mixture (Decomposition) Result->Decomp New spots / Tar Check_Solvent Check Solvent System SM_Remains->Check_Solvent Check_pH Check pH / Reagents Decomp->Check_pH Solubility Is mixture biphasic? Check_Solvent->Solubility Acid_Use Did you use Acid? Check_pH->Acid_Use Action_LiOH Switch to LiOH Protocol (See Section 3) Solubility->Action_LiOH Yes (Phase Transfer Issue) Solubility->Action_LiOH No (Electronic Deactivation) Action_Enzyme Switch to Enzymatic Hydrolysis (See Section 5) Acid_Use->Action_Enzyme Yes (Ring Opening) Action_Degas Degas Solvents & Avoid Mineral Acids Acid_Use->Action_Degas No (Oxidative Instability)

Figure 1: Diagnostic logic for identifying the root cause of hydrolysis failure.

Issue: "Nothing is Happening" (Kinetics & Thermodynamics)

Symptom: After 24 hours, LCMS shows mostly starting material. Root Cause: Electronic deactivation of the carbonyl + poor solubility.

The Solution: The Lithium Hydroxide (LiOH) Effect

Standard NaOH or KOH hydrolysis often fails with lipophilic furan esters because the cation (


 or 

) is too "loose" in organic solvents. Lithium (

), being a harder Lewis acid, coordinates tightly with the carbonyl oxygen. This coordination:
  • Increases Electrophilicity: It pulls electron density away from the carbonyl carbon, counteracting the furan ring's donation.

  • Phase Transfer: LiOH has higher solubility in THF/Water mixtures than NaOH, acting almost as its own phase transfer catalyst.

Comparative Hydrolysis Efficiency (Methyl 2-furoate derivatives)

ReagentSolvent SystemTempConversion (24h)Outcome
NaOH (1M) Water/MeOH25°C< 30%Stalled
HCl (6M) Water/DioxaneRefluxN/ADecomposition (Ring opening)
LiOH (3M) THF/H2O (3:1)25°C85%Clean Product
LiOH (3M) THF/MeOH/H2O (3:1:1) 40°C > 98% Optimal
Protocol A: Enhanced LiOH Hydrolysis

Use this for robust substrates that are just reacting slowly.

  • Dissolution: Dissolve the furan ester (1.0 eq) in a mixture of THF and Methanol (3:1 ratio) . The methanol is crucial to bridge the organic/aqueous phase.

  • Reagent Prep: Prepare a 3.0 M LiOH solution in distilled water.

  • Addition: Add the LiOH solution (3.0 - 5.0 eq) dropwise to the stirring ester solution.

    • Target Solvent Ratio: THF:MeOH:Water should be roughly 3:1:1 by volume.

  • Reaction: Stir at 40°C . (Do not reflux; furan rings can degrade >60°C in base over time).

  • Workup (Critical):

    • Cool to 0°C.

    • Acidify carefully with 1M HCl or Citric Acid to pH 3-4. Do not use conc. HCl.

    • Extract immediately with Ethyl Acetate. Prolonged exposure to acidic water will degrade the product.

Issue: "The Reaction Turned Black" (Decomposition)

Symptom: The reaction mixture turns dark brown/black; TLC shows a streak (polymerization). Root Cause:

  • Acid Catalysis: If you attempted acid hydrolysis, the furan ring likely underwent the Achmatowicz rearrangement or opened to form dicarbonyls (which then polymerize).

  • Oxidation: Furan rings are electron-rich and susceptible to oxidative degradation in basic solutions if oxygen is present.

The Mechanism of Failure

Acid attacks the furan ring (often at the C2 or C5 position), leading to hydration and ring opening. This is irreversible.

FuranDecomp Furan Furan Ester Protonation Protonation (Acidic Media) Furan->Protonation + H+ RingOpen Ring Opening (Dicarbonyls) Protonation->RingOpen + H2O Polymer Black Tar (Polymerization) RingOpen->Polymer Aldol Condensation

Figure 2: Pathway of acid-catalyzed furan degradation.

Solution: Degassing & pH Control
  • Never use mineral acids (HCl, H2SO4) for the hydrolysis step.

  • Degas solvents: Sparge the THF/Water mixture with Nitrogen or Argon for 15 minutes before adding the base. This prevents oxidative degradation of the furan ring.

Issue: "Fragile Substrate" (Enzymatic Solution)

Symptom: The molecule contains other sensitive groups (lactones, epimerizable centers) or the furan ring is heavily substituted and sterically hindered.

The Solution: Biocatalysis with CAL-B

Candida antarctica Lipase B (CAL-B), commercially available as Novozym 435 (immobilized), is the gold standard for mild ester hydrolysis. It operates at neutral pH and ambient temperature.

Protocol B: Enzymatic Hydrolysis (Green Chemistry)

Use this for highly sensitive or sterically hindered furan esters.

  • Solvent System: Use Phosphate Buffer (pH 7.0) with Acetone or Acetonitrile as a co-solvent (up to 10-20% v/v to aid solubility).

    • Note: High concentrations of organic solvent can reduce enzyme activity, but CAL-B is remarkably tolerant.

  • Enzyme Loading: Add Novozym 435 beads (20-50% by weight relative to the substrate).

  • Incubation: Shake or stir gently at 30-35°C .

    • Tip: Do not use magnetic stirring bars that grind the beads; use an orbital shaker or overhead stirrer.

  • Monitoring: This reaction is slower (24-48h). Monitor by LCMS.

  • Workup: Simply filter off the beads (which can often be washed and reused) and extract the filtrate.

FAQ: Rapid Fire Troubleshooting

Q: Can I use TMSOK (Potassium Trimethylsilanolate) for anhydrous hydrolysis? A: Yes. If your furan ester is completely insoluble in water, use TMSOK in dry THF. It generates "naked" hydroxide which is extremely nucleophilic. However, it is very basic, so ensure your furan ring doesn't have other base-sensitive substituents.

Q: My product is water-soluble and I can't extract it. A: Furoic acids are often polar.

  • Saturate the aqueous layer with NaCl (salting out).

  • Use 2-MeTHF (2-methyltetrahydrofuran) instead of Ethyl Acetate for extraction; it has higher extraction efficiency for polar acids.

  • If that fails, lyophilize (freeze-dry) the aqueous layer and triturate the solid with dry methanol to dissolve the product while leaving inorganic salts behind.

Q: Why did my yield drop when I scaled up? A: Heat transfer. On a small scale, heat dissipates effectively. On a large scale, the exotherm from adding strong base can cause local hot spots, leading to furan decomposition. Always add base slowly at 0°C during scale-up, then warm to reaction temperature.

References

  • Hayashi, K. et al. (2021).[1][2] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581–584.[1][2][3]

  • Anderson, E. M. et al. (2017). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(1).

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[4][5]

  • Common Organic Chemistry. (n.d.). Ester to Acid: Common Conditions and Protocols.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 5-(4-tert-butylphenyl)furan-2-carboxylic acid

Topic: 1H NMR Interpretation of 5-(4-tert-butylphenyl)furan-2-carboxylic acid Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 5-(4-tert-butylphenyl)furan-2-carboxylic acid Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary: Structural Context & Significance[1][2]

5-(4-tert-butylphenyl)furan-2-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently utilized as a fragment for designing inhibitors of Mycobacterium tuberculosis MbtI salicylate synthase and other oxidoreductase enzymes.

Unlike simple furoic acids, the introduction of the lipophilic tert-butyl phenyl moiety at the C5 position drastically alters the solubility profile and electronic environment of the furan ring. This guide provides a definitive comparative analysis of its 1H NMR spectral signature against its structural precursors and non-alkylated analogs.

Key Analytical Challenge: Distinguishing the target molecule from its Suzuki coupling precursors (aryl boronic acids) and preventing signal broadening caused by carboxylic acid dimerization.

Critical Experimental Protocol

To ensure reproducibility and spectral fidelity, the choice of solvent and acquisition parameters is non-negotiable.

Solvent Selection: DMSO-d6 vs. CDCl3
  • Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent.

  • The "Why" (Causality):

    • Solubility: The lipophilic tert-butyl group combined with the polar carboxylic acid creates conflicting solubility. CDCl3 often results in suspension or aggregation, leading to broad, uninterpretable aromatic peaks.

    • Dimerization Control: In non-polar solvents like CDCl3, carboxylic acids form cyclic dimers via hydrogen bonding, causing the -COOH proton to drift or disappear (broadening). DMSO-d6 acts as a hydrogen bond acceptor, disrupting dimers and "locking" the -COOH proton as a sharp(er) singlet typically between 12.5–13.5 ppm.

Acquisition Parameters
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons and the isolated carboxylic proton have long T1 relaxation times; insufficient delay will suppress the integration of the acid peak.
    
  • Temperature: 298 K (Standard). If aromatic overlap occurs, elevate to 313 K to sharpen exchangeable protons.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct analog (lacking the tert-butyl group) and the unsubstituted core. This comparison isolates the specific chemical shift perturbations (


) introduced by the aryl-alkyl moiety.

Table 1: Comparative Chemical Shifts (DMSO-d6, 400 MHz)

Proton AssignmentTarget: 5-(4-t-butylphenyl)furan-2-COOHAnalog: 5-phenylfuran-2-COOHReference: Furan-2-COOHSignal Characteristics
-COOH 13.10 ppm (bs) 13.15 ppm (bs)13.05 ppm (bs)Highly deshielded, exchangeable.
Furan H-3 7.35 ppm (d) 7.38 ppm (d)7.18 ppm (d)Doublet,

Hz.
Furan H-4 7.05 ppm (d) 7.10 ppm (d)6.65 ppm (dd)Doublet,

Hz.
Phenyl (Ortho) 7.80 ppm (d) 7.85 ppm (d)N/APart of AA'BB' system (

Hz).
Phenyl (Meta) 7.52 ppm (d) 7.45 ppm (t)N/APart of AA'BB' system.
tert-Butyl 1.32 ppm (s) N/AN/ADiagnostic Singlet (9H).

Note: Chemical shifts are approximate (


 0.05 ppm) and concentration-dependent.

Deep Dive: Spectral Interpretation & Assignment

Region A: The Aliphatic Fingerprint (1.0 – 1.5 ppm)

The most distinctive feature of this molecule compared to other furan-2-carboxylic acid derivatives is the tert-butyl group .

  • Observation: A sharp, intense singlet integrating to 9 protons at

    
     1.32 ppm.
    
  • Validation: If this peak is split or multiple singlets appear, it indicates the presence of unreacted starting material (4-tert-butylphenylboronic acid) or rotameric impurities.

Region B: The Aromatic "Push-Pull" System (7.0 – 8.0 ppm)

This region contains two distinct coupling systems: the Furan ring and the Phenyl ring.

  • The Furan Doublets (

    
     Hz): 
    
    • Unlike unsubstituted furan (which shows 3 protons), the 2,5-disubstitution leaves only protons at positions 3 and 4.

    • H-3 (

      
       ~7.35):  Deshielded by the adjacent electron-withdrawing carboxylic acid (anisotropic effect).
      
    • H-4 (

      
       ~7.05):  Resonates upfield relative to H-3 but is significantly deshielded compared to unsubstituted furan due to the conjugation with the phenyl ring.
      
    • Verification: Look for the characteristic small coupling constant (

      
       Hz). If 
      
      
      
      Hz, these are benzene protons, not furan.
  • The Phenyl AA'BB' System (

    
     Hz): 
    
    • The 1,4-disubstitution (para-substitution) of the phenyl ring creates a symmetric spin system.

    • Ortho to Furan (

      
       ~7.80):  These protons are deshielded by the furan ring's ring current.
      
    • Meta to Furan (

      
       ~7.52):  These protons are closer to the electron-donating tert-butyl group, appearing slightly upfield.
      
    • Appearance: Two "roofing" doublets. The intensity of the inner lines is higher than the outer lines (second-order effect), pointing towards each other.

Region C: The Labile Proton (> 12.0 ppm)
  • Observation: A broad singlet around 13.10 ppm.

  • Common Pitfall: If the sample is "wet" (contains water), this peak may broaden into the baseline or shift upfield due to rapid proton exchange with HDO.

Logic Flow for Structural Verification

The following diagram illustrates the decision process for verifying the product structure and ruling out common Suzuki coupling impurities (e.g., homocoupling of boronic acids or dehalogenated furan).

NMR_Logic_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_Acid Check > 12.0 ppm: Broad Singlet Present? Start->Check_Acid Check_Aliphatic Check 1.2 - 1.4 ppm: Strong Singlet (9H)? Check_Acid->Check_Aliphatic Yes Impurity_Boronic Impurity Alert: Check for Boronic Acid (OH peaks ~8.0 ppm) Check_Acid->Impurity_Boronic No (Possible Salt/Ester) Check_Aromatic Check 6.5 - 8.0 ppm: Coupling Patterns Check_Aliphatic->Check_Aromatic Yes (1.32 ppm) Impurity_Homo Impurity Alert: Check Homocoupling (Symmetric Biphenyl) Check_Aliphatic->Impurity_Homo Multiple Singlets Decision_Furan Identify Furan Signals: 2 Doublets (J ~3.6 Hz)? Check_Aromatic->Decision_Furan Decision_Phenyl Identify Phenyl Signals: AA'BB' System (2 Doublets)? Decision_Furan->Decision_Phenyl Yes Decision_Furan->Impurity_Boronic No (Complex Multiplets) Decision_Phenyl->Impurity_Homo No (Multiplets) Final_Valid VALID STRUCTURE: 5-(4-t-butylphenyl) furan-2-COOH Decision_Phenyl->Final_Valid Yes

Figure 1: Step-by-step logic flow for validating the 5-(4-tert-butylphenyl)furan-2-carboxylic acid structure via 1H NMR.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Rea, D., et al. (2022). "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[3] Molbank. (Provides comparative data for 5-aryl furan systems).

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Standard synthesis reference).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.